

Pharmacokinetics and pharmacodynamics of MC180295

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Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **MC180295**

Introduction

MC180295 is a novel, highly potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key regulator of transcriptional elongation, CDK9 is a compelling therapeutic target in oncology.[4][5] **MC180295** is a racemic mixture of two enantiomers, MC180379 and MC180380, with the latter demonstrating greater potency.[1][6][7] Preclinical studies have demonstrated its efficacy in various cancer models, both as a standalone agent and in combination with other therapies.[1][7]

This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **MC180295**, intended for researchers and drug development professionals.

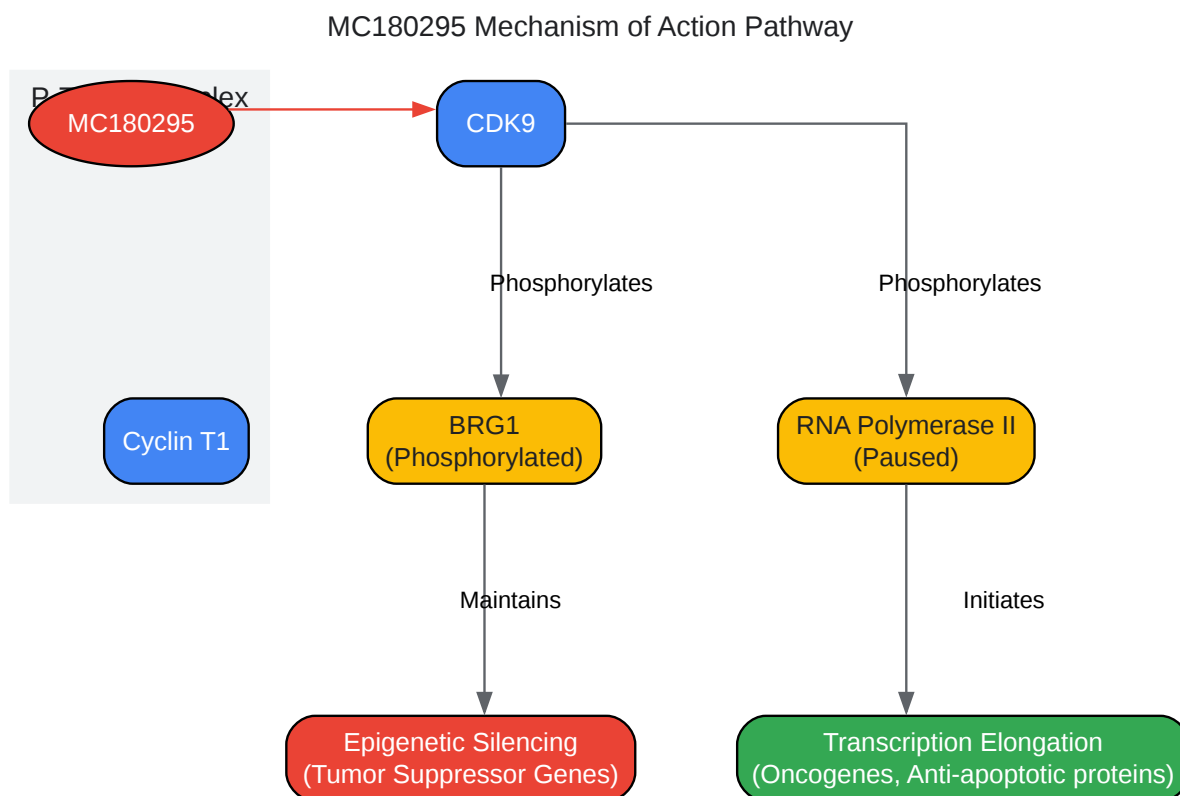
Pharmacodynamics (PD)

The pharmacodynamic profile of **MC180295** is characterized by its selective inhibition of CDK9 and its potent anti-neoplastic activity across a range of cancer types.

Mechanism of Action

MC180295 exerts its effect by selectively inhibiting CDK9, a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[4] The P-TEFb complex phosphorylates RNA Polymerase II (RNAPII) and other factors to facilitate the elongation phase of gene

transcription.[4] By inhibiting CDK9, **MC180295** prevents this phosphorylation, leading to a pause in transcription, particularly of genes with short-lived mRNA, including key oncogenes and anti-apoptotic proteins.[4] Furthermore, CDK9 inhibition by **MC180295** has been shown to reactivate epigenetically silenced genes, such as tumor suppressors, by dephosphorylating the SWI/SNF chromatin remodeler BRG1.[1][6][8]



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Diagram 1: **MC180295** Mechanism of Action Pathway

In Vitro Activity

MC180295 demonstrates high potency and selectivity for CDK9 over other cyclin-dependent kinases.[2][6] It effectively inhibits cell growth in numerous cancer cell lines, showing particular strength against hematological malignancies like Acute Myeloid Leukemia (AML), especially those with MLL translocations.[1][6]

Table 1: In Vitro Inhibitory Activity of **MC180295** | Target / Cell Line Panel | Parameter | Value | Reference | | :--- | :--- | :--- | :--- | | Enzymatic Activity | | CDK9/Cyclin T | IC₅₀ | 3 - 12 nM |[6] | | Other CDKs (CDK1, 2, 4, 5, 6, 7) | Selectivity | >20-fold higher for CDK9 |[2][6] | | Cellular Activity | | Panel of 46 cancer cell lines | Median IC₅₀ | 171 nM |[1][6][7] | | AML Cell Lines (MV4-11, MOLM-13) | IC₅₀ | Most potent subset |[6] |

In Vivo Efficacy

Preclinical studies in mouse models have confirmed the anti-tumor effects of **MC180295**. The compound has shown efficacy in xenograft models of both AML and colon cancer.[1][6][7] Notably, the anti-tumoral effects appear to be partially dependent on the host immune system, specifically CD8+ T cells, suggesting an immunomodulatory component to its mechanism.[1][6][7] Furthermore, **MC180295** exhibits significant synergy when combined with the hypomethylating agent decitabine.[1][6][7]

Pharmacokinetics (PK)

Pharmacokinetic properties of **MC180295** have been characterized in mice and rats following intravenous (IV), oral (PO), and intraperitoneal (IP) administration. The data reveal species- and route-dependent differences in its absorption, distribution, and elimination.

Table 2: Summary of Preclinical Pharmacokinetic Parameters for **MC180295**

Species	Route	Dose (mg/kg)	Half-life (t _{1/2}) (h)	Bioavailability (%)	Reference
Mouse	IV	1	0.86	N/A	[6]
	Oral	2.5	1.3	26	[6]
	IP	10	15.8	N/A	[6]

| Rat | IV | 1 | ~14 | N/A |[6] |

The significantly longer half-life observed with IP administration in mice may suggest a depot effect or slower absorption from the peritoneal cavity.[6] The prolonged half-life in rats compared to mice following IV administration indicates potential differences in drug metabolism or clearance between the species.[6]

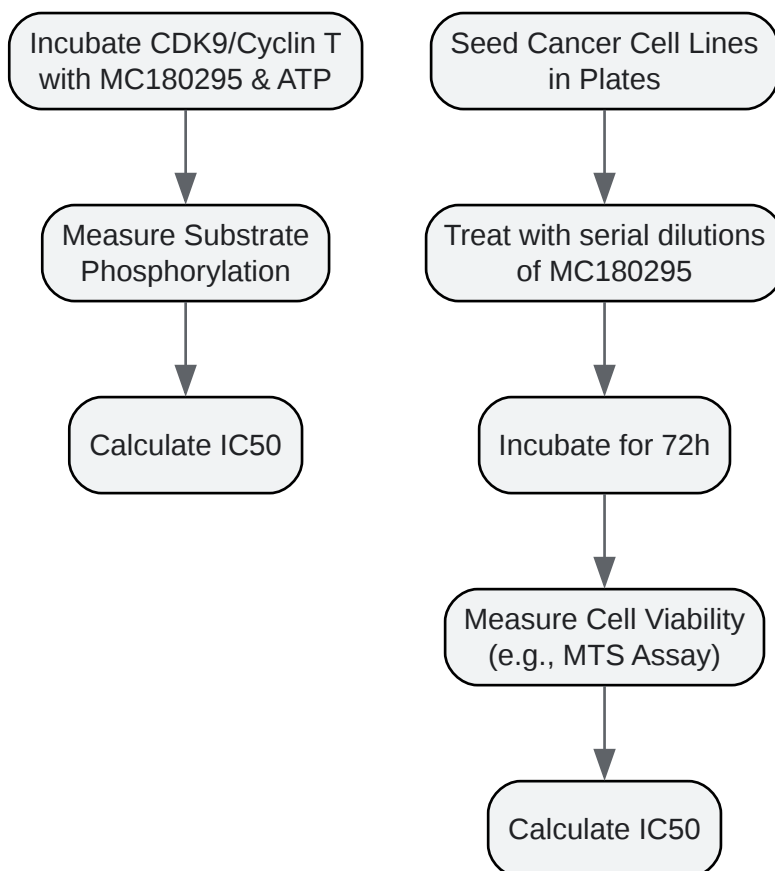
Experimental Protocols

The following sections outline the methodologies used to generate the pharmacodynamic and pharmacokinetic data for **MC180295**.

In Vitro Kinase and Cell Proliferation Assays

- **Kinase Inhibition Assay:** The inhibitory activity of **MC180295** against a panel of cyclin-dependent kinases was likely determined using a biochemical assay. This typically involves incubating the purified kinase, its respective cyclin partner, a substrate (e.g., a peptide), and ATP with varying concentrations of the inhibitor. Kinase activity is then measured, often via phosphorylation of the substrate, to calculate IC_{50} values.
- **Cell Proliferation Assay:** The anti-proliferative effects of **MC180295** were tested against a panel of human cancer cell lines.^[6] Cells were seeded in multi-well plates and exposed to a range of **MC180295** concentrations for a defined period (e.g., 72 hours). Cell viability was then assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo) to determine the IC_{50} for each cell line.

In Vitro Assay Workflow



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Diagram 2: Generalized In Vitro Assay Workflow

In Vivo Xenograft Studies

- Animal Models: Efficacy studies were conducted in mouse models bearing subcutaneous tumors from human AML or colon cancer cell lines.[1]
- Dosing and Administration: **MC180295** was administered to the tumor-bearing mice, likely via intraperitoneal (IP) or oral (PO) routes, based on the PK data.[1][2] Dosing schedules would have been established to maintain therapeutic exposure.

- Efficacy Assessment: Anti-tumor activity was evaluated by regularly measuring tumor volume over the course of the study. Body weight was monitored as an indicator of general toxicity. [\[7\]](#)
- Combination Studies: For synergy experiments, mice were treated with **MC180295**, decitabine, or the combination of both agents, and tumor growth was compared across all groups. [\[1\]](#)

Pharmacokinetic Studies

- Animal Models: Pharmacokinetic profiling was performed in male CD-1 mice and Sprague-Dawley rats. [\[6\]](#)[\[9\]](#)
- Dosing and Sample Collection:
 - Intravenous (IV): A single bolus dose was administered via the tail vein.
 - Oral (PO): A single dose was administered by oral gavage.
 - Intraperitoneal (IP): A single dose was injected into the peritoneal cavity.
 - Blood samples were collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma was separated by centrifugation.
- Bioanalysis: Plasma concentrations of **MC180295** were quantified using a validated analytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.
- Data Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis (NCA) to determine key PK parameters such as half-life ($t_{1/2}$), maximum concentration (C_{max}), time to maximum concentration (T_{max}), and area under the curve (AUC). Oral bioavailability was calculated as $(AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral})$.

In Vivo Pharmacokinetic Study Workflow

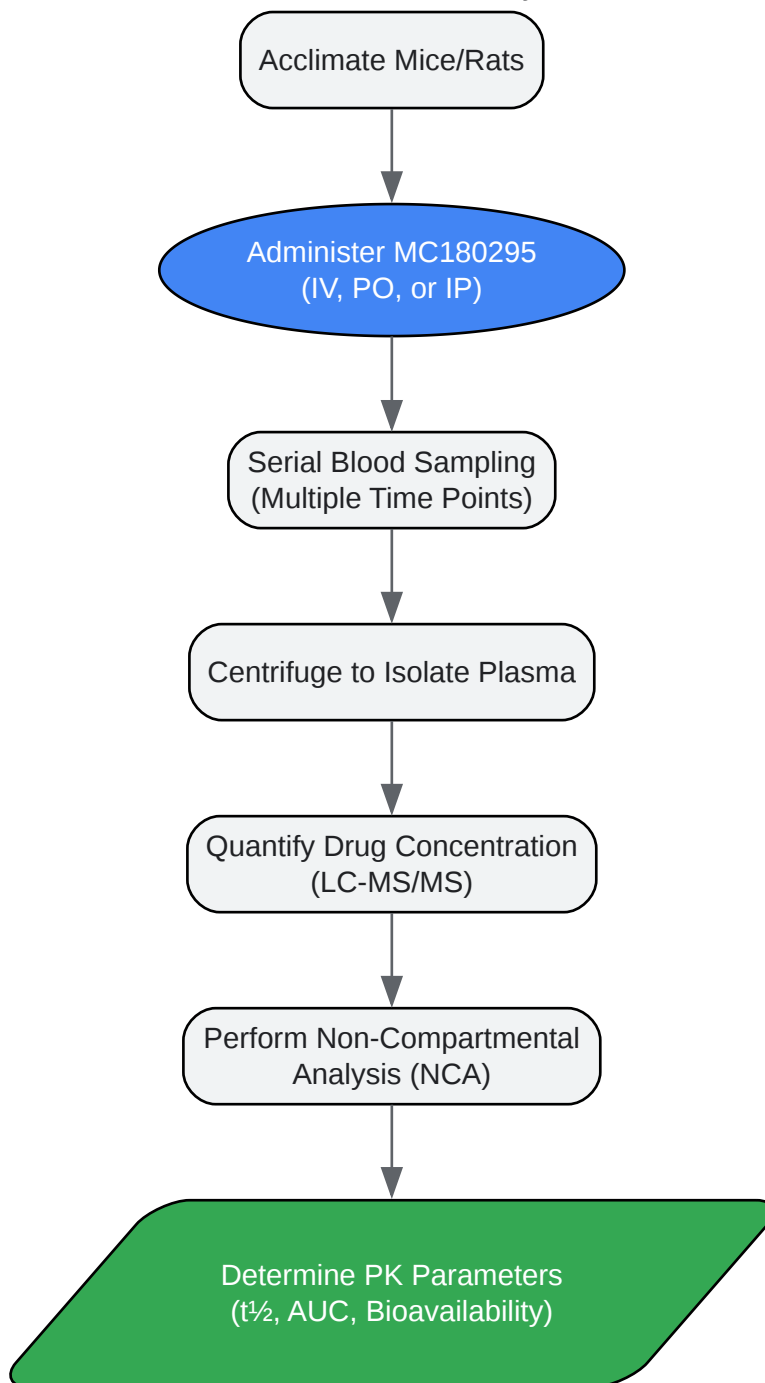
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Diagram 3: In Vivo Pharmacokinetic Study Workflow

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